3-Azido-1-(2-ethoxyethyl)azetidine
Overview
Description
3-Azido-1-(2-ethoxyethyl)azetidine is a chemical compound used for pharmaceutical testing . It is one of the important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Scientific Research Applications
Synthesis of Functionalized Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their desirable pharmacokinetic effects . The strain-driven character of azetidines makes them reactive for various synthetic transformations. “3-Azido-1-(2-ethoxyethyl)azetidine” can be utilized in the synthesis of functionalized azetidines through reactions such as ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents . These functionalized azetidines are valuable scaffolds in drug discovery and polymerization.
Peptidomimetic Chemistry
In peptidomimetic chemistry, azetidines serve as amino acid surrogates due to their structural similarity and potential to mimic peptide bonds. “3-Azido-1-(2-ethoxyethyl)azetidine” can be involved in the synthesis of polyamines through anionic and cationic ring-opening polymerization, leading to the creation of branched or linear structures with various degrees of control . This application is crucial for developing new materials with antibacterial, antimicrobial, and gene transfection properties.
Nucleic Acid Chemistry
The azido group in “3-Azido-1-(2-ethoxyethyl)azetidine” can be leveraged in nucleic acid chemistry for labeling and detection purposes. Azido groups are known to participate in click chemistry reactions, which are often used to attach various molecules to nucleic acids without interfering with their natural functions . This application is particularly useful in the development of diagnostic tools and therapeutic agents.
Catalytic Processes
“3-Azido-1-(2-ethoxyethyl)azetidine” can be a precursor in catalytic processes, particularly in light-mediated reactions. For instance, the aza Paternò–Büchi reaction, a [2+2] cycloaddition between imines and alkenes, can be facilitated by the azetidine structure to form functionalized azetidines under visible light conditions . This method represents a mild solution for the direct formation of azetidines from imine and alkene precursors.
Ring-Opening Reactions
The azetidine ring in “3-Azido-1-(2-ethoxyethyl)azetidine” can undergo ring-opening reactions to yield various functionalized compounds. These reactions can be triggered by nucleophilic attack or catalytic processes, leading to the formation of β-amino ketones and other valuable intermediates for further chemical synthesis .
Ring-Expansion Reactions
Ring-expansion reactions are critical for converting smaller rings into larger heterocyclic structures. “3-Azido-1-(2-ethoxyethyl)azetidine” can participate in ring expansions to form larger rings such as pyrrolidines or piperidines. These transformations often involve Lewis acids or other catalysts to facilitate the expansion process . The resulting larger heterocycles are important in the synthesis of bioactive molecules and pharmaceuticals.
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The introduction of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .
properties
IUPAC Name |
3-azido-1-(2-ethoxyethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-2-12-4-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXMIBTUCAQCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(2-ethoxyethyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.